Cas no 99585-97-4 (N-(Chloroacetyl)3-chloro-4-methylaniline)

N-(Chloroacetyl)-3-chloro-4-methylaniline is a chlorinated aniline derivative with applications in organic synthesis and agrochemical intermediates. Its key structural features include a chloroacetyl group and a chloro-methyl-substituted aromatic ring, enhancing reactivity in nucleophilic substitution and condensation reactions. The compound serves as a versatile building block in the synthesis of herbicides, pharmaceuticals, and specialty chemicals. Its stability under controlled conditions and well-defined reactivity profile make it suitable for precision chemical transformations. The presence of both chloro and methyl substituents on the aromatic ring allows for selective functionalization, facilitating the development of complex molecular architectures in research and industrial applications.
N-(Chloroacetyl)3-chloro-4-methylaniline structure
99585-97-4 structure
Product name:N-(Chloroacetyl)3-chloro-4-methylaniline
CAS No:99585-97-4
MF:C9H9NOCl2
Molecular Weight:218.07986
MDL:MFCD00032562
CID:797198
PubChem ID:236730

N-(Chloroacetyl)3-chloro-4-methylaniline 化学的及び物理的性質

名前と識別子

    • Acetamide,2-chloro-N-(3-chloro-4-methylphenyl)-
    • 2-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE
    • Chlor-essigsaeure-(3-chlor-4-methyl-anilid)
    • chloro-acetic acid-(3-chloro-4-methyl-anilide)
    • AKOS000265797
    • LS-01187
    • NSC39574
    • BB 0243229
    • DTXSID40284882
    • 2,3'-DICHLORO-P-ACETOTOLUIDIDE
    • 2-Chloro-N-(3-chloro-4-methyl-phenyl)-aceta mide
    • N-(Chloroacetyl)3-chloro-4-methylaniline
    • F0917-7555
    • Z56896162
    • EN300-01596
    • SCHEMBL4006392
    • CS-0116498
    • 2-Chloro-N-(3-chloro-4-methyl-phenyl)-acetamide
    • NSC-39574
    • 99585-97-4
    • MFCD00032562
    • MDL: MFCD00032562
    • インチ: InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
    • InChIKey: XHKYKSAIETVAAH-UHFFFAOYSA-N
    • SMILES: CC1=C(Cl)C=C(NC(CCl)=O)C=C1

計算された属性

  • 精确分子量: 217.00600
  • 同位素质量: 217.006
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: Not available
  • Boiling Point: 366.3±37.0 °C at 760 mmHg
  • フラッシュポイント: 175.4±26.5 °C
  • PSA: 29.10000
  • LogP: 2.89870
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

N-(Chloroacetyl)3-chloro-4-methylaniline Security Information

N-(Chloroacetyl)3-chloro-4-methylaniline 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(Chloroacetyl)3-chloro-4-methylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-01596-2.5g
2-chloro-N-(3-chloro-4-methylphenyl)acetamide
99585-97-4 95.0%
2.5g
$365.0 2025-02-21
abcr
AB375449-1 g
2-Chloro-N-(3-chloro-4-methylphenyl)acetamide
99585-97-4
1g
€228.00 2022-08-31
TRC
C588260-10mg
2-Chloro-N-(3-chloro-4-methylphenyl)acetamide
99585-97-4
10mg
$ 50.00 2022-06-06
Life Chemicals
F0917-7555-10g
N-(Chloroacetyl)3-chloro-4-methylaniline
99585-97-4 95%+
10g
$915.0 2023-11-21
Enamine
EN300-01596-0.25g
2-chloro-N-(3-chloro-4-methylphenyl)acetamide
99585-97-4 95.0%
0.25g
$113.0 2025-02-21
Life Chemicals
F0917-7555-0.5g
N-(Chloroacetyl)3-chloro-4-methylaniline
99585-97-4 95%+
0.5g
$204.0 2023-11-21
Enamine
EN300-01596-5.0g
2-chloro-N-(3-chloro-4-methylphenyl)acetamide
99585-97-4 95.0%
5.0g
$592.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
029591-500mg
2-Chloro-N-(3-chloro-4-methylphenyl)acetamide
99585-97-4
500mg
1542CNY 2021-05-07
Enamine
EN009-7105-1g
2-chloro-N-(3-chloro-4-methylphenyl)acetamide
99585-97-4 98%
1g
$230.0 2023-10-28
OTAVAchemicals
3017625-50MG
2-chloro-N-(3-chloro-4-methylphenyl)acetamide
99585-97-4 90%
50MG
$29 2023-07-03

N-(Chloroacetyl)3-chloro-4-methylaniline 関連文献

N-(Chloroacetyl)3-chloro-4-methylanilineに関する追加情報

N-(Chloroacetyl)3-chloro-4-methylaniline: A Comprehensive Overview

The compound N-(Chloroacetyl)3-chloro-4-methylaniline, identified by the CAS number 99585-97-4, is a significant organic chemical entity with diverse applications in various industries. This compound is a derivative of aniline, featuring a chloroacetyl group attached to the nitrogen atom and chlorine and methyl substituents on the aromatic ring. Its structure contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Recent studies have highlighted the importance of N-(Chloroacetyl)3-chloro-4-methylaniline in the development of novel drug delivery systems. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the field of oncology. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, has made it a versatile building block in medicinal chemistry.

In the agricultural sector, N-(Chloroacetyl)3-chloro-4-methylaniline has been utilized in the synthesis of pesticides and herbicides. Its role as an intermediate in these processes underscores its importance in crop protection and sustainable agriculture. Moreover, advancements in green chemistry have led to the development of more efficient and environmentally friendly synthesis methods for this compound, reducing its ecological footprint.

The synthesis of N-(Chloroacetyl)3-chloro-4-methylaniline typically involves multi-step reactions, including chlorination, acetylation, and alkylation processes. These steps are carefully optimized to ensure high yields and purity. Recent research has focused on improving these synthetic pathways by employing catalytic systems and microwave-assisted techniques, which enhance reaction efficiency and selectivity.

In terms of safety and handling, N-(Chloroacetyl)3-chloro-4-methylaniline requires standard precautions typical for organic chemicals. Proper storage conditions and personal protective equipment are essential to minimize occupational exposure risks. Regulatory frameworks ensure that its production, distribution, and use comply with international standards for chemical safety.

The global demand for N-(Chloroacetyl)3-chloro-4-methylaniline continues to grow due to its expanding applications across multiple industries. Market analysis indicates a steady increase in its usage as a key intermediate in pharmaceutical manufacturing, particularly in the development of anti-inflammatory and antiviral agents. Additionally, its role in specialty chemicals production further solidifies its position as an indispensable compound in modern chemistry.

In conclusion, N-(Chloroacetyl)3-chloro-4-methylaniline (CAS No: 99585-97-4) is a pivotal compound with wide-ranging applications driven by its unique chemical properties and versatility. Ongoing research continues to uncover new avenues for its utilization, ensuring its relevance in both academic and industrial settings.

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